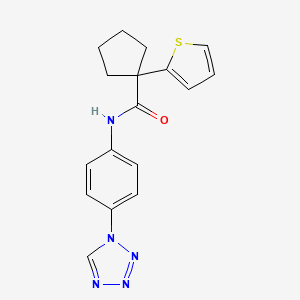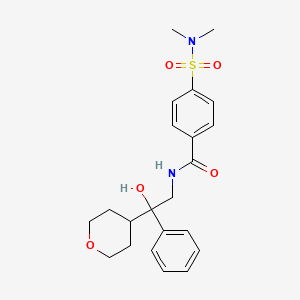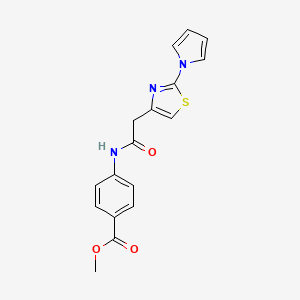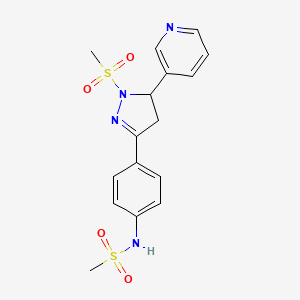![molecular formula C17H14ClNO3 B2614664 N-({[2,2'-bifuran]-5-yl}methyl)-2-(2-chlorophenyl)acetamide CAS No. 2097899-65-3](/img/structure/B2614664.png)
N-({[2,2'-bifuran]-5-yl}methyl)-2-(2-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({[2,2'-bifuran]-5-yl}methyl)-2-(2-chlorophenyl)acetamide, also known as BF5, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BF5 is a small molecule that belongs to the class of acetamides, and its chemical structure is characterized by the presence of a bifuran moiety attached to a chlorophenyl group.
Aplicaciones Científicas De Investigación
Spectroscopic and Quantum Mechanical Studies
Research has explored the synthesis and properties of bioactive benzothiazolinone acetamide analogs, including molecules related to N-({[2,2'-bifuran]-5-yl}methyl)-2-(2-chlorophenyl)acetamide. These compounds have demonstrated potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency (LHE) and favorable free energy for electron injection. Spectroscopic studies, including vibrational spectra and electronic properties analysis, alongside photochemical and thermochemical modeling, support their utility in photovoltaic applications. Additionally, their nonlinear optical (NLO) activities were assessed, revealing significant second-order hyperpolarizability, suggesting further applications in optical technologies. Molecular docking studies have also been performed to understand the binding interactions with target proteins, providing insights into potential biomedical applications (Mary et al., 2020).
Therapeutic Applications in Viral Infections
A novel anilidoquinoline derivative structurally related to N-({[2,2'-bifuran]-5-yl}methyl)-2-(2-chlorophenyl)acetamide has been synthesized and evaluated for its efficacy in treating Japanese encephalitis. The compound exhibited significant antiviral and antiapoptotic effects in vitro, with marked reductions in viral load and increased survival rates in infected mice. This study highlights the potential of such compounds in developing therapeutic agents for viral infections (Ghosh et al., 2008).
Structural Analysis and Molecular Interactions
Structural analysis of compounds similar to N-({[2,2'-bifuran]-5-yl}methyl)-2-(2-chlorophenyl)acetamide has provided detailed insights into their molecular conformations and interactions. For instance, studies on 2-Chloro-N-(2,4-dimethylphenyl)acetamide have explored the geometric parameters and intermolecular hydrogen bonding patterns, contributing to our understanding of their chemical behavior and potential for further chemical modifications and applications (Gowda et al., 2007).
Antimalarial Activity and Structure-Activity Relationships
Research into related compounds has also delved into their antimalarial properties, demonstrating the potential of such molecules in combating malaria through the synthesis of derivatives with varying antimalarial potency. These studies underscore the importance of structural modifications to enhance biological activity and offer a pathway toward new therapeutic agents (Werbel et al., 1986).
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c18-14-5-2-1-4-12(14)10-17(20)19-11-13-7-8-16(22-13)15-6-3-9-21-15/h1-9H,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXIOMCHRWHJRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC2=CC=C(O2)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(3-chloro-4-methylphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2614581.png)
![2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2614583.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2614585.png)
![N-(2-((3-chloro-4-fluorophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2614586.png)
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-cyanobenzoate](/img/structure/B2614587.png)
![N-(3,4-difluorophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2614590.png)


![N-[(3-chlorophenyl)(cyano)methyl]-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B2614593.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 1-(1,1-dimethylethyl)-](/img/structure/B2614598.png)

